This compound can be found in various chemical databases and has been referenced in scientific literature related to medicinal chemistry. It is categorized under heterocyclic compounds due to the presence of a pyridine ring derived from isonicotinamide. The compound's molecular formula is , and it has a molecular weight of approximately 292.34 g/mol.
The synthesis of Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate typically involves multiple steps, which may include:
Conditions for these reactions typically involve controlled temperatures and solvents such as dichloromethane or ethanol, depending on the specific step being performed.
The molecular structure of Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate can be represented using various structural formulas, including:
CC(=O)N(C(=O)C(C)(C)OC(COC)C)C1=CC=CC=N1
The compound features a pyridine ring from the isonicotinamide, which contributes to its potential biological activity. The presence of methoxy and ethoxy groups enhances its lipophilicity, potentially improving membrane permeability.
Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.
The physical and chemical properties of Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate include:
These properties are crucial for determining the compound's suitability for various applications, particularly in drug formulation.
Methyl 4-(2-(2-methoxyethoxy)isonicotinamido)butanoate has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2